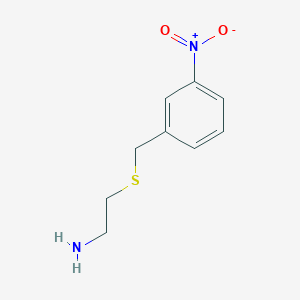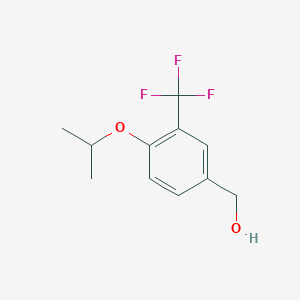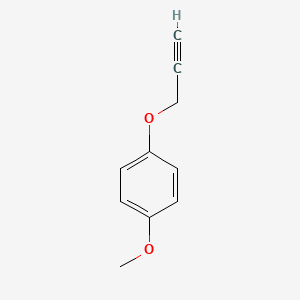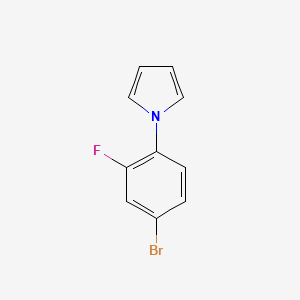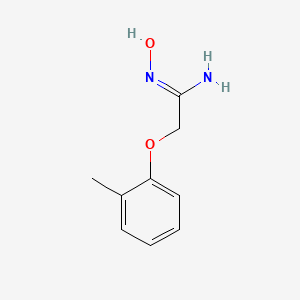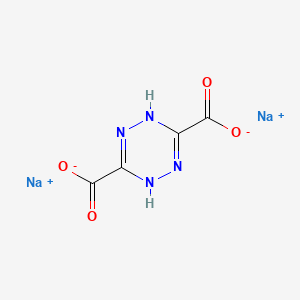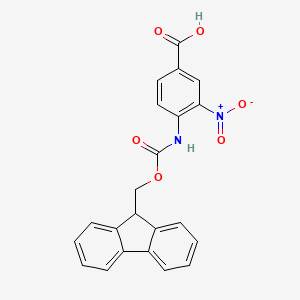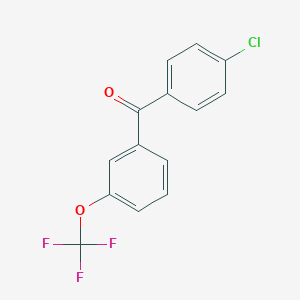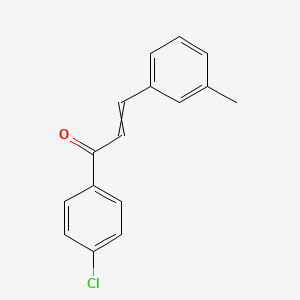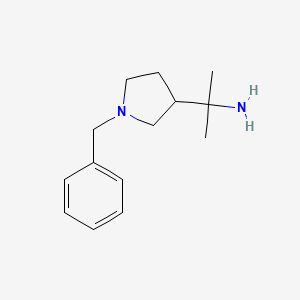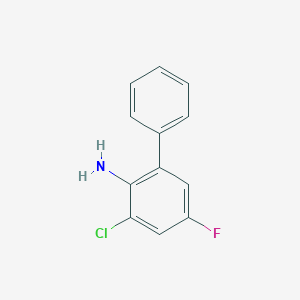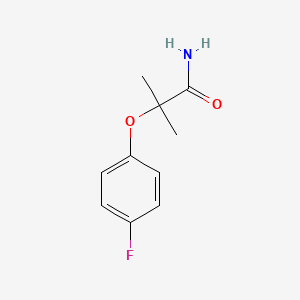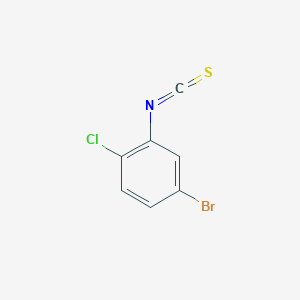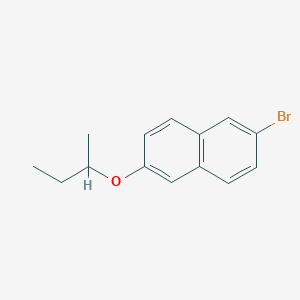
2-Bromo-6-(sec-butoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(sec-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrO and a molecular weight of 279.18 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a sec-butoxy group is substituted at the sixth position. This compound is typically a solid powder and is soluble in organic solvents such as diethyl ether and xylene but insoluble in water .
Preparation Methods
2-Bromo-6-(sec-butoxy)naphthalene can be synthesized through the reaction of 2-bromonaphthalene with sec-butyl alcohol under appropriate conditions. The reaction typically involves the use of a base to deprotonate the alcohol, forming an alkoxide, which then reacts with the bromonaphthalene to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-6-(sec-butoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-6-(sec-butoxy)naphthalene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic electronic materials due to its aromatic structure.
Pharmaceutical Research: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(sec-butoxy)naphthalene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sec-butoxy groups. These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6-(sec-butoxy)naphthalene include:
2-Bromo-6-(tert-butoxy)naphthalene: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.
2-Bromo-6-(methoxy)naphthalene: Similar structure but with a methoxy group instead of a sec-butoxy group.
2-Bromo-6-(ethoxy)naphthalene: Similar structure but with an ethoxy group instead of a sec-butoxy group.
The uniqueness of this compound lies in its specific sec-butoxy substitution, which can influence its reactivity and solubility properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-6-butan-2-yloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPOACCIQXPJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

